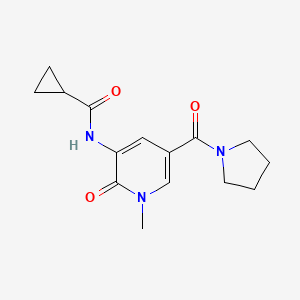

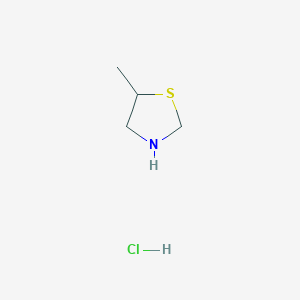

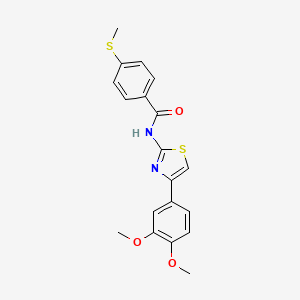

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide" is a complex molecule that appears to be related to a class of compounds that include pyridinecarboxamides and dihydropyridines. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, involving nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(chlorophenyl)pyridinecarboxamides, has been studied, revealing a variety of intermolecular and intramolecular interactions, including hydrogen bonding and halogen interactions . These interactions can influence the molecular planarity and the overall stability of the crystal structures. The interaction environments of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies .

Chemical Reactions Analysis

The related compound N-alkenyl pyridinecarboxamides has been shown to undergo a dearomatizing cyclization when treated with acylating or sulfonylating agents, leading to the formation of spirocyclic dihydropyridines . This reaction involves an initial acylation of the pyridine followed by intramolecular trapping of the resulting pyridinium cation. The resulting spirocyclic dihydropyridines can be further elaborated into more complex heterocycles .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points of these compounds can be predicted from a linear regression of these two variables . Additionally, the relationships between melting temperatures and various energy components, including the electrostatic component and the strongest hydrogen bond, have been analyzed .

科学的研究の応用

Synthesis Methodologies

The compound has been involved in studies related to novel synthetic methods and chemical structures. For instance, a rapid and high-yield synthetic method was developed for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a related compound, showcasing the versatility of cyclopropane and pyrrolidine derivatives in chemical synthesis. This method, starting from commercially available precursors, demonstrates the compound's role in facilitating the development of nucleophilic substitution reactions and ester hydrolysis, contributing to the broader field of organic synthesis (Zhou et al., 2021).

Biological Activity Predictions

Research has also ventured into predicting the biological activities of compounds containing pyrrolidine and dihydropyridine motifs. For example, the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents, indicating the compound's structural analogs might possess central nervous system (CNS) activities. Such studies suggest a promising avenue for the development of novel therapeutic agents (Thomas et al., 2016).

Structural and Interaction Studies

The compound and its derivatives have been subjects of structural analysis and interaction studies, providing insights into molecular configurations and potential biological interactions. For example, the molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, which shares similar structural features with pyrrolidine derivatives, was determined to possess a type III β-turn conformation. This finding underscores the significance of the pyrrolidine ring in stabilizing specific molecular conformations, which could be crucial for understanding the interaction mechanisms of related compounds with biological targets (Prasad et al., 1979).

Antimicrobial and Anticancer Potential

Investigations into the antimicrobial and anticancer potential of compounds structurally related to "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide" have been conducted. Studies on 2-chloro-3-hetarylquinolines, which share a similar heterocyclic core, revealed significant antibacterial activity against resistant strains such as MRSA and VRE, as well as anticancer activities against various tumor cell lines. This suggests that modifications of the core structure of the compound could lead to potent antibacterial and anticancer agents (Bondock & Gieman, 2015).

特性

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-17-9-11(14(20)18-6-2-3-7-18)8-12(15(17)21)16-13(19)10-4-5-10/h8-10H,2-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMGULLJYDATP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2CC2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

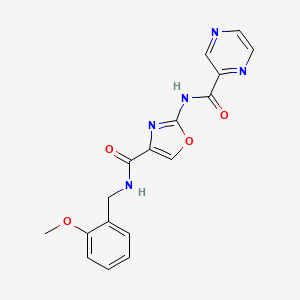

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

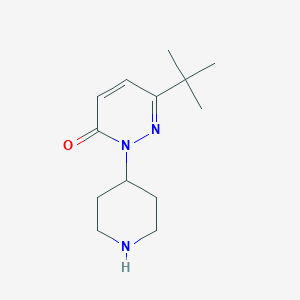

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

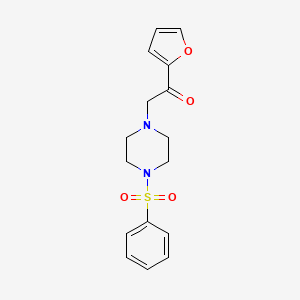

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)